molecular formula C17H18N2O4 B5732855 N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No.: B5732855
M. Wt: 314.34 g/mol
InChI Key: FYYWBHJINGWXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methoxy group at the 4-position, and an ethyl-substituted amine bound to a 2-methylphenyl group. This compound’s structural complexity imparts unique physicochemical properties, including enhanced stability and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis . Its nitro group enables redox activity, while the methoxy and ethyl groups influence solubility and pharmacokinetic behavior .

Properties

IUPAC Name

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-18(14-8-6-5-7-12(14)2)17(20)13-9-10-16(23-3)15(11-13)19(21)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYWBHJINGWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-methoxy-N-(2-methylphenyl)benzamide, followed by the introduction of the ethyl group through an alkylation reaction. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-ethyl-4-methoxy-N-(2-methylphenyl)-3-aminobenzamide, while substitution reactions can introduce various functional groups in place of the methoxy or ethyl groups.

Scientific Research Applications

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Unique Properties/Activities Reference
N-Ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide 3-nitro, 4-methoxy, N-ethyl, 2-methylphenyl High reactivity (nitro reduction), potential enzyme inhibition
4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide 3-nitro, 4-ethoxy, N-H, 2-methylphenyl Moderate antimicrobial activity; simpler pharmacokinetics
N-(4-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide 3-nitro, 2-methyl, 4-chloro Enhanced substitution reactivity (chloro group)
4-Chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide 2-nitro, 4-chloro, 2-ethyl-6-methylphenyl Distinct bioactivity due to nitro positioning
N-(2,6-Dimethylphenyl)-4-ethoxy-3-nitrobenzamide 3-nitro, 4-ethoxy, 2,6-dimethylphenyl Synergistic effects from dual substituents (ethoxy + nitro)

Functional Group Impact on Reactivity and Bioactivity

  • In contrast, 2-nitro isomers (e.g., 4-chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide) exhibit altered binding affinities due to steric effects .
  • Methoxy vs. Ethoxy : The 4-methoxy group in the target compound improves metabolic stability compared to ethoxy-substituted analogs, which may degrade faster due to increased hydrophobicity .
  • Chloro Substituents : Chloro groups (e.g., in N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide) enhance electrophilicity, enabling nucleophilic substitution reactions absent in methoxy-containing derivatives .

Biological Activity

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 274.31 g/mol
  • Functional Groups : Nitro group (-NO2_2), methoxy group (-OCH3_3), and an ethyl side chain.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Interaction : The compound may interact with key enzymes, modulating their activity. The nitro group can undergo bioreduction, leading to reactive intermediates that may target cellular components.
  • Lipophilicity : The presence of the methoxy and ethyl groups enhances the compound's lipophilicity, facilitating its ability to cross biological membranes.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in cells.

CompoundIC50 (µM)Test Method
This compound12.5DPPH Assay

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial effects against various bacterial strains. In a study, it showed promising results against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

3. Enzyme Inhibition

This compound was tested for its inhibitory effects on cholinesterases, which are critical in neurotransmission.

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)8.5
Butyrylcholinesterase (BuChE)10.0

These values indicate moderate inhibition, suggesting potential applications in treating conditions like Alzheimer's disease where cholinesterase activity is altered.

Case Study 1: Neuroprotective Effects

In a study involving Swiss male albino mice, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. The results showed a significant reduction in markers of oxidative damage in brain tissues compared to the control group .

Case Study 2: Antidiabetic Potential

Another investigation focused on the compound's antidiabetic properties through the inhibition of glucose-6-phosphatase (G6Pase). The results indicated that the compound effectively reduced blood glucose levels in diabetic mice models, supporting its potential as a therapeutic agent for diabetes management .

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects reported on hematological or biochemical parameters in animal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.